molecular formula C10H16Cl2N2O B3050032 Nicotine, N-oxide, dihydrochloride CAS No. 23155-03-5

Nicotine, N-oxide, dihydrochloride

Cat. No.: B3050032
CAS No.: 23155-03-5
M. Wt: 251.15 g/mol
InChI Key: GYMFEHNHIVEQAS-XRIOVQLTSA-N
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Description

Nicotine, N-oxide, dihydrochloride is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is formed through the oxidation of nicotine and is often used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of nicotine, N-oxide, dihydrochloride typically involves the oxidation of nicotine using hydrogen peroxide or other oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nicotine, N-oxide, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of nicotine, N-oxide, dihydrochloride involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are ion channels that, when activated by nicotine or its derivatives, allow the flow of cations such as calcium and sodium into neurons. This leads to neuronal excitation and the release of neurotransmitters, contributing to the compound’s stimulatory effects .

Comparison with Similar Compounds

Uniqueness: Nicotine, N-oxide, dihydrochloride is unique due to its specific interaction with nAChRs and its ability to undergo various chemical modifications. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9;;/h2,4,7-8,10H,3,5-6H2,1H3;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMFEHNHIVEQAS-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)[O-].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=C[N+](=CC=C2)[O-].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23155-03-5
Record name Nicotine, N-oxide, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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